3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a thiadiazole ring, a nitro group, and a phenylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 3-methylbenzamide to introduce the nitro group at the 4-position.
Formation of Thiadiazole Ring:
Substitution Reaction: The phenylpropyl group is introduced via a substitution reaction, often using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzamides: Substitution reactions lead to various substituted benzamides with different functional groups.
Scientific Research Applications
3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Radical Scavenging: Acting as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-nitro-N-(4-(1-piperidinyl)phenyl)benzamide
- 3-methyl-4-nitro-N-(3-phenylpropyl)benzamide
- 4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide
Uniqueness
3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide stands out due to the presence of the thiadiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H18N4O3S/c1-12(14-6-4-3-5-7-14)11-17-21-22-19(27-17)20-18(24)15-8-9-16(23(25)26)13(2)10-15/h3-10,12H,11H2,1-2H3,(H,20,22,24) |
InChI Key |
JAQMYEYBXRKZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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